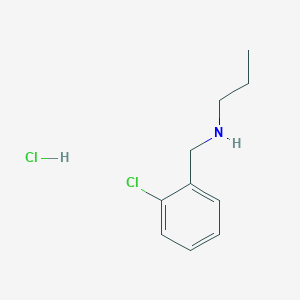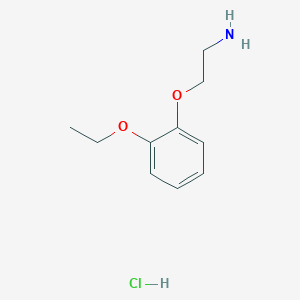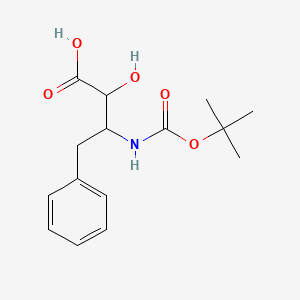![molecular formula C11H18ClNO2 B3078495 N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 1051919-34-6](/img/structure/B3078495.png)
N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride
Overview
Description
N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : N-(2-ethyl) thiophene methylamine was synthesized through polymerization and cyclization reactions using related materials, showing the potential for creating derivatives of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride (Liu Bing-zh, 2013).
- Molecular Structure Analysis : Powder diffraction studies on compounds like methylamine hydrochloride have been conducted, which is relevant for understanding the structural properties of similar compounds (Lasocha et al., 2006).
Potential Applications in Drug Development
- Neurological Research : Investigations into serotonin 2A-receptor agonists like R-96544, a compound similar in structure, have shown potential in studying neurological and psychiatric conditions (Ogawa et al., 2002).
- Antibacterial Research : The study of compounds like 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related, has revealed their potential as inhibitors of bacterial DNA polymerase and their effectiveness against Gram-positive bacteria (Zhi et al., 2005).
Role in Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : Research has been conducted on the synthesis of various novel compounds, such as 2-arylmorpholine hydrochlorides, which are relevant to the synthesis pathways of this compound (Hu Ai-xi, 2005).
- Optical and Nonlinear Optical Studies : The nonlinear optical properties of hydrazones have been investigated, which can be related to the study of optical properties in similar compounds (Naseema et al., 2010).
Environmental and Analytical Chemistry
- Analytical Method Development : Novel methods for determining aliphatic amines like methylamine in environmental samples have been developed, which could be adapted for analyzing related compounds (We Burnett, 2014).
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2;/h4-5,8,12H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVWBJIOVVZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B3078438.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)




![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)
